molecular formula C10H13N5 B109702 N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine CAS No. 2365-40-4

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Cat. No. B109702
CAS RN: 2365-40-4
M. Wt: 203.24 g/mol
InChI Key: HYVABZIGRDEKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine, also known as this compound, is a small molecule that has been studied extensively in the scientific research field. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. This compound has a wide range of applications in the laboratory and in industrial settings.

Scientific Research Applications

Synthetic Studies and Tautomerism of N-Methylpurinamines

The research on N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine and its analogs primarily focuses on synthetic methods, structural analysis, and the exploration of their properties. One significant area of study involves the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines. These compounds, carrying various substituents, were synthesized by N-methylation of known 6-chloropurines, followed by a displacement of chlorine. A notable finding was the significant variation in the amino/imino tautomer ratio among the compounds studied. The tautomers were identified using NMR methods, and the impact of substituents on the tautomer ratios was analyzed. This research suggests a nuanced interaction between the structure of these compounds and their tautomeric behavior (Roggen & Gundersen, 2008).

Biological Activity and Structural Analysis of Agelasine Analogs

Another significant aspect of research on these compounds involves their biological activity and detailed structural analysis. The study of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines revealed a wide diversity in amino/imino tautomeric ratios. Advanced NMR techniques were utilized to identify the tautomers and to understand the relationship between the substituents and tautomeric ratios. This study also delved into the computational aspects, highlighting the influence of hydrogen bonding on tautomeric ratios. Moreover, the biological screening of these compounds showed their potential in antimycobacterial, antiprotozoal activities, and activity against several cancer cell lines. The study underscores the importance of specific structural modifications in enhancing biological activity (Roggen et al., 2011).

DNA Repair Enzyme Activity Evaluation

Furthermore, research has been conducted on the evaluation of DNA repair enzyme activity in tumor tissue. Specifically, the synthesis of labeled 6-benzyloxy-9H-purin-2-ylamine derivatives was explored to quantify the MGMT status of tumor and non-target tissue in vivo. This study provided insights into the resistance of tumor cells to certain anticancer drugs and suggested methods for quantifying the activity of the DNA repair protein MGMT, which is crucial in understanding the tumor's response to treatment (Schirrmacher et al., 2002).

Biochemical Analysis

Biochemical Properties

N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, an enzyme involved in the MEP pathway . This interaction is crucial for the biosynthesis of terpenes, which are essential components in various biological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, inhibiting or activating their activity . This binding can lead to changes in the expression of genes involved in various biochemical pathways, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the expression level of enzymes interacting with this compound can vary over time, affecting its overall impact on cellular processes . Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the MEP pathway. It interacts with enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, influencing the biosynthesis of terpenes and other metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization provide insights into its role in various biochemical processes.

properties

IUPAC Name

N-(3-methylbut-2-enyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVABZIGRDEKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178325
Record name 6-(3-Methyl-2-buten-1-ylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N(6)-(delta(2)-Isopentenyl)adenine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19821
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

2365-40-4
Record name Isopentenyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-(delta(2)-Isopentenyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-dimethylallyladenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N6-Isopentenyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(3-Methyl-2-buten-1-ylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2IP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V500BB256Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.